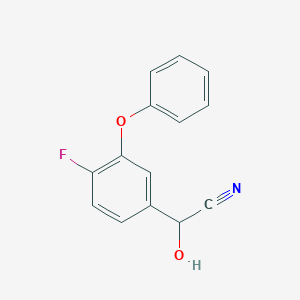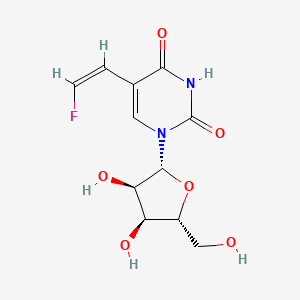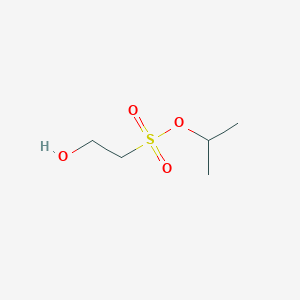
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile is an organic compound with the molecular formula C14H10FNO2. This compound is characterized by the presence of a fluoro group, a hydroxy group, and a phenoxy group attached to a benzene ring, along with an acetonitrile moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile typically involves multiple steps. One common method starts with the preparation of 4-fluoro-3-phenoxybenzaldehyde, which is then converted into the desired compound through a series of reactions. The initial step involves the reaction of 4-fluoro-3-phenoxybenzaldehyde with a suitable reagent to introduce the hydroxy and acetonitrile groups .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of copper or copper compounds as catalysts in the presence of alkali phenolate or alkaline earth metal phenolate has been reported .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The fluoro and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluoro-3-phenoxybenzoic acid, while reduction can produce 4-fluoro-3-phenoxybenzylamine .
Applications De Recherche Scientifique
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which 4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile exerts its effects involves interactions with specific molecular targets. The fluoro and phenoxy groups can interact with enzymes or receptors, altering their activity. The hydroxy group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-phenoxybenzaldehyde: A precursor in the synthesis of 4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile.
4-Fluoro-3-phenoxybenzoic acid: An oxidation product of the compound.
4-Fluoro-3-phenoxybenzylamine: A reduction product of the compound.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the hydroxy and phenoxy groups contribute to its versatility in chemical synthesis and potential biological applications.
Propriétés
Formule moléculaire |
C14H10FNO2 |
|---|---|
Poids moléculaire |
243.23 g/mol |
Nom IUPAC |
2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H |
Clé InChI |
FYIOXXUKFQPTJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)



![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)


![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)



